Technical Guide: Synthesis of Methyl 3-amino-3-(3-hydroxyphenyl)propanoate
Technical Guide: Synthesis of Methyl 3-amino-3-(3-hydroxyphenyl)propanoate
Executive Summary
Methyl 3-amino-3-(3-hydroxyphenyl)propanoate (CAS: 1206727-13-0, HCl salt) is a critical
This guide details the robust synthesis of this target via the Rodionov Condensation , a streamlined "one-pot" methodology suitable for scale-up, followed by Enzymatic Kinetic Resolution to access high-enantiopurity isomers.
Part 1: Chemical Profile & Retrosynthetic Analysis
Target Molecule Data
| Property | Specification |
| IUPAC Name | Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride |
| Formula | |
| MW | 231.68 g/mol (HCl salt) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in DCM |
| Stability | Hygroscopic; store under inert atmosphere at -20°C |
Retrosynthetic Strategy
The most atom-economical route disconnects the C2-C3 bond or the C-N bond. The Rodionov approach utilizes a condensation-decarboxylation sequence, avoiding the need for pre-formed imines or expensive metal catalysts required by Blaise or Reformatzky reactions.
Figure 1: Retrosynthetic disconnection showing the Rodionov assembly strategy.
Part 2: Protocol 1 - Racemic Synthesis (The Rodionov Route)
This protocol synthesizes the racemic
Phase A: Rodionov Condensation
Objective: Synthesis of 3-amino-3-(3-hydroxyphenyl)propanoic acid.
Reagents:
-
3-Hydroxybenzaldehyde (1.0 eq)
-
Malonic acid (1.0 eq)
-
Ammonium acetate (2.0 eq)
-
Ethanol (95% or absolute)
Step-by-Step Methodology:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 3-hydroxybenzaldehyde (12.2 g, 100 mmol), malonic acid (10.4 g, 100 mmol), and ammonium acetate (15.4 g, 200 mmol) to 150 mL of ethanol.
-
Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring.
-
Mechanistic Insight: The reaction proceeds via the formation of an ammonium salt of the benzylidene malonate, followed by Michael addition of ammonia and subsequent decarboxylation. The excess ammonium acetate buffers the system and provides the nitrogen source.
-
-
Monitoring: Reflux for 8–12 hours. Monitor consumption of aldehyde by TLC (Hexane:EtOAc 1:1).
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
The product often precipitates as the zwitterionic amino acid. If not, reduce volume by 50% under vacuum and cool to 0°C.
-
Filter the white precipitate.
-
Wash: Wash the filter cake with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove unreacted aldehyde and malonic acid derivatives.
-
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
-
Expected Yield: 60–75% of the crude amino acid.
-
Phase B: Methyl Esterification
Objective: Conversion to Methyl 3-amino-3-(3-hydroxyphenyl)propanoate HCl.
Reagents:
-
Crude
-amino acid from Phase A -
Thionyl chloride (
) (1.5 eq) -
Anhydrous Methanol
Step-by-Step Methodology:
-
Chilling: Place 100 mL of anhydrous methanol in a 250 mL round-bottom flask and cool to 0°C using an ice bath.
-
Activation: Dropwise add thionyl chloride (1.5 eq relative to amino acid) to the methanol. Caution: Exothermic reaction with gas evolution (
, HCl). Stir for 15 minutes to generate anhydrous HCl/MeOH. -
Addition: Add the solid 3-amino-3-(3-hydroxyphenyl)propanoic acid in portions to the solution.
-
Reflux: Remove the ice bath and heat the mixture to reflux for 4–6 hours.
-
Workup:
-
Concentrate the solution to dryness under reduced pressure (rotary evaporator).
-
Co-evaporate with toluene (2 x 50 mL) to remove traces of water and excess HCl.
-
Recrystallization: Dissolve the residue in a minimum amount of hot methanol and add diethyl ether until turbid. Cool to -20°C to crystallize the hydrochloride salt.
-
-
Final Product: Filter the white crystals and dry under high vacuum.
Part 3: Protocol 2 - Enantioselective Resolution (Biocatalytic)
For drug development applications requiring high optical purity (
Enzyme Selection: Burkholderia cepacia Lipase (Lipase PS) or Candida antarctica Lipase B (CAL-B). Strategy: Enantioselective hydrolysis of the ester.[4][5] The enzyme typically hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact (or vice versa depending on enzyme specificity).
Figure 2: Workflow for the enzymatic kinetic resolution of the racemic methyl ester.
Protocol:
-
Preparation: Suspend racemic methyl ester HCl (10 mmol) in phosphate buffer (pH 7.0, 50 mL). Adjust pH to 7.0 with 1N NaOH if necessary (the free base is the substrate).
-
Cosolvent: Add MTBE (Methyl tert-butyl ether) (50 mL) to create a biphasic system (improves solubility and reaction rate).
-
Initiation: Add Lipase PSIM (immobilized, 500 mg).
-
Incubation: Stir at 30°C. Monitor pH and maintain at 7.0 using an autotitrator with 1N NaOH.
-
Termination: Stop reaction at 50% conversion (indicated by NaOH consumption).
-
Separation:
-
Filter off the enzyme.
-
Separate phases.
-
Organic Phase: Contains the unreacted (R)-ester . Dry over
and concentrate. -
Aqueous Phase: Contains the (S)-amino acid . Acidify to pH 5 and concentrate/crystallize.
-
Part 4: Analytical Data & Quality Control
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz,
- 7.30 (t, J=8.0 Hz, 1H, Ar-H5)
- 7.05–6.95 (m, 3H, Ar-H2,4,6)
-
4.75 (t, J=7.2 Hz, 1H,
-CH) -
3.70 (s, 3H,
) -
3.15 (dd, J=16.5, 7.2 Hz, 1H,
-CHa) -
3.00 (dd, J=16.5, 7.5 Hz, 1H,
-CHb)
HPLC Method (Chiral Purity)
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (85 : 15 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm and 274 nm (phenol absorption).
-
Retention Times: (R)-isomer typically elutes before (S)-isomer on AD-H (verify with standards).
Part 5: Safety and Handling
| Hazard | Precaution |
| Phenolic Compounds | 3-Hydroxybenzaldehyde and the product are potential skin irritants. Wear nitrile gloves and lab coat. |
| Thionyl Chloride | Highly corrosive, releases HCl and |
| Ammonium Acetate | Hygroscopic. Store in a desiccator. |
| Product Stability | The free base of |
References
-
Lebedev, A. V., et al.
-Amino Acids... by the Rodionov Reaction."[6] Russian Journal of General Chemistry, 2005. -
Enzym
-Amino Esters: Koszelewski, D., et al. "Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids."[7] Organic & Biomolecular Chemistry, 2015.[7] - General Synthesis of -Amino Acids: Gryko, D., et al. "Methods of Synthesis of Enantiomerically Pure -Amino Acids." Chemical Reviews, 2004. (Standard field reference for -amino acid synthesis methodologies).
-
Product Characterization Data: PubChem Compound Summary for CID 22923952 (Methyl 3-amino-3-(3-hydroxyphenyl)propanoate HCl).
Sources
- 1. guidechem.com [guidechem.com]
- 2. Methyl 3 methyl amino propanoate | Sigma-Aldrich [sigmaaldrich.com]
- 3. SciSupplies [scisupplies.eu]
- 4. almacgroup.com [almacgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. pleiades.online [pleiades.online]
- 7. Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
